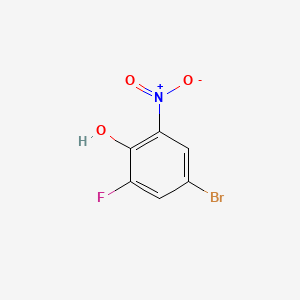

4-Bromo-2-fluoro-6-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQVEWFMUBXEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274152 | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-76-3 | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3), a key chemical intermediate in various high-value sectors.

Physicochemical Properties

This compound is a functionalized aromatic compound.[1] Its structure, featuring bromine, fluorine, and nitro groups on a phenol ring, provides multiple reactive sites, making it a versatile tool in the synthesis of more complex molecules.[1] It typically appears as a yellow to yellow-brown or light-green powder or crystals.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 320-76-3 | [3][4][5][6] |

| Molecular Formula | C₆H₃BrFNO₃ | [3][5][6][7] |

| Molecular Weight | 236.00 g/mol | [3][5] |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | 241.4 °C at 760 mmHg | |

| Appearance | Yellow to yellow-brown or light-green powder or crystals | [2] |

| Purity | ≥98% | [2][5][6] |

| Storage Temperature | Room Temperature | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | [8] |

| Number of H-bond Acceptors | 4 | [8] |

| Number of H-bond Donors | 1 | [8] |

| Number of Rotatable Bonds | 1 | [8] |

| XlogP (predicted) | 2.7 | [7] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[3]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H317 | May cause an allergic skin reaction. | [2] | |

| H318 | Causes serious eye damage. | ||

| H319 | Causes serious eye irritation. | [2][3] | |

| H335 | May cause respiratory irritation. | [3] | |

| H410 | Very toxic to aquatic life with long lasting effects. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of complex organic molecules.[1] Its applications are primarily concentrated in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Industry : It is a crucial precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][9] The specific arrangement of its functional groups is leveraged to create drug molecules with targeted pharmacological properties.[1] For instance, it is used in the preparation of Amino Pyrimidine compounds which are investigated for their potential to inhibit protein tyrosine kinase activity.[4]

-

Agrochemical Sector : This compound is used in the development of new pesticides, herbicides, and fungicides, contributing to crop protection.[1][9] A patent has described the use of the related compound, 2-bromo-4-fluoro-6-nitrophenol, for its broad-spectrum agricultural bactericidal activity and its inhibitory effects on weeds.[10]

Caption: Role as a versatile chemical intermediate.

Experimental Protocols

While a specific synthesis protocol for this compound was not detailed in the available literature, a Chinese patent describes the synthesis of its isomer, 2-bromo-4-fluoro-6-nitrophenol , which provides a relevant and illustrative experimental methodology.

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol (Illustrative Protocol)

This method involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid.[10]

Materials:

-

2-Bromo-4-fluorophenol (starting material)

-

Chloroform (solvent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Water

Procedure:

-

Dissolution: Dissolve 2-bromo-4-fluorophenol in chloroform in a suitable reaction vessel.[10]

-

Nitration Mixture Preparation: Prepare a nitration mixture (mixed acid) consisting of sulfuric acid and nitric acid in a ratio of 1:3 to 1:8.[10]

-

Addition: At room temperature, add the nitration mixture dropwise to the solution of 2-bromo-4-fluorophenol.[10]

-

Reaction: After the dropwise addition is complete, heat the reaction mixture to a temperature between 40-80 °C for a specified period.[10]

-

Work-up:

-

After the reaction, perform an aqueous wash of the organic phase.[10]

-

Separate the organic phase.

-

-

Isolation: Evaporate the solvent (chloroform) from the organic phase to obtain the target compound, 2-bromo-4-fluoro-6-nitrophenol.[10]

This synthesis is noted for being easy to control with a convenient post-treatment and high yield.[10]

Caption: Synthesis of 2-bromo-4-fluoro-6-nitrophenol.

Spectroscopic Data

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 320-76-3 [sigmaaldrich.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound | 320-76-3 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 8. 320-76-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. nbinno.com [nbinno.com]

- 10. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 11. 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR [m.chemicalbook.com]

physical and chemical properties of 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Bromo-2-fluoro-6-nitrophenol, a halogenated and nitrated phenolic compound with potential applications in medicinal chemistry and agrochemical research. This document consolidates available data on its synthesis, reactivity, and theoretical properties to serve as a valuable resource for professionals in relevant scientific fields.

Core Physical and Chemical Properties

This compound is a yellow to light-green powder or crystalline solid at room temperature.[1] Its core identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 320-76-3 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO₃ | [2][4] |

| Molecular Weight | 236.00 g/mol | [3] |

| Appearance | Yellow to yellow-brown or light-green powder or crystals | [1] |

| Melting Point | 63-65 °C | [5] |

| Boiling Point (Predicted) | 241.4 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.965 g/cm³ | [6] |

| pKa (Predicted) | No reliable experimental or computed value has been reported in the searched literature. | |

| Solubility | While specific quantitative data is limited, it is expected to have good solubility in polar organic solvents like ethanol, methanol, and DMSO, and low to moderate solubility in water.[7] |

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the nitration of 2-bromo-4-fluorophenol.[8]

Experimental Protocol: Nitration of 2-bromo-4-fluorophenol

This protocol is based on the method described in patent CN103724206A.[8]

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform (CHCl₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Water (H₂O)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform in a reaction flask equipped with a stirrer.

-

Preparation of Nitrating Mixture: Prepare a nitrating mixture by combining sulfuric acid and nitric acid in a molar ratio of 1:5.5.

-

Nitration Reaction: Cool the solution of 2-bromo-4-fluorophenol to 20 °C. Slowly add the nitrating mixture dropwise to the solution while maintaining the temperature at 20 °C.

-

Reaction Progression: After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours.

-

Work-up:

-

After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Isolation and Purification:

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the light yellow product of this compound.

-

Yield: 89%[8]

Spectroscopic Data

Reactivity and Stability

This compound is stable under normal storage conditions. It should be stored in a dark place under an inert atmosphere at room temperature. Information on its reactivity is limited, but as a phenol derivative, it is expected to undergo reactions at the hydroxyl group. The presence of nitro and halogen substituents on the aromatic ring will influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Biological Activity and Potential Applications

Agrochemical Potential

Research has indicated that this compound exhibits fungicidal and herbicidal activities.[8] This suggests its potential for development as an active ingredient in agricultural products.

Medicinal Chemistry and Drug Development

This compound has been identified as a useful intermediate in the synthesis of amino pyrimidine compounds that act as inhibitors of protein tyrosine kinases.[5] Protein tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The development of inhibitors for these kinases is a significant area of drug discovery.

While there is no direct evidence of this compound itself being a kinase inhibitor, its role as a synthetic precursor highlights its importance for medicinal chemists and drug development professionals exploring new therapeutic agents.

Safety Information

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifaceted compound with established synthetic routes and demonstrated potential in both the agrochemical and pharmaceutical sectors. While a comprehensive dataset on its physical and spectroscopic properties is still emerging, its role as a key intermediate in the development of protein tyrosine kinase inhibitors underscores its significance for researchers in drug discovery. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

4-Bromo-2-fluoro-6-nitrophenol molecular structure and weight

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitrophenol

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Molecular Structure and Properties

This compound is an aromatic compound featuring a phenol ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a nitro group at position 6. This specific arrangement of functional groups imparts unique chemical reactivity to the molecule.

The structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO₃ | [1][2][3] |

| Molecular Weight | 235.99 g/mol | [3] |

| Monoisotopic Mass | 234.92802 Da | [2] |

| CAS Number | 320-76-3 | [1][3][4] |

| Appearance | Yellow to yellow-brown or light-green powder or crystals | |

| Melting Point | 63-65 °C | [3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)F)Br | [2][3] |

| InChI Key | ACQVEWFMUBXEMR-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 4-Bromo-2-fluorophenol. The following protocol is based on established methodologies.

Experimental Protocol: Nitration of 4-Bromo-2-fluorophenol

Objective: To synthesize this compound by introducing a nitro group onto the 4-Bromo-2-fluorophenol ring.

Materials:

-

4-Bromo-2-fluorophenol (Starting Material)

-

Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: Prepare a mixed acid nitrating agent by carefully adding nitric acid to sulfuric acid in a ratio of 1:3 to 1:8, depending on the desired reaction rate and conditions. This step should be performed in an ice bath to dissipate the heat generated.

-

Dissolution of Starting Material: Dissolve the starting material, 4-Bromo-2-fluorophenol, in chloroform in a round-bottom flask equipped with a magnetic stir bar.

-

Nitration Reaction: At room temperature, add the prepared nitrating mixture dropwise to the solution of 4-Bromo-2-fluorophenol while stirring continuously.

-

Reaction Heating: After the dropwise addition is complete, raise the temperature of the reaction mixture to between 40-80 °C.[5] Allow the reaction to proceed for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Washing: Wash the organic phase with water to remove the acid and other water-soluble impurities. Repeat the washing step as necessary.

-

Isolation of Product: Separate the organic layer containing the product.

-

Solvent Removal: Evaporate the chloroform solvent from the organic phase using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve higher purity.

Safety Precautions:

-

This procedure involves the use of strong acids (sulfuric and nitric acid) and a volatile organic solvent (chloroform).

-

All steps should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 320-76-3 [amp.chemicalbook.com]

- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

In-depth Technical Guide on the Solubility of 4-Bromo-2-fluoro-6-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-6-nitrophenol is a halogenated and nitrated phenolic compound with potential applications in chemical synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in laboratory and industrial settings. Solubility data is fundamental for process design, purification, and the preparation of solutions for analysis and screening.

Physicochemical Properties

To estimate the solubility of this compound, it is essential to consider its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 320-76-3 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO₃ | [2][5] |

| Molecular Weight | 235.99 g/mol | [2] |

| Melting Point | 63-65 °C | [1][2] |

| Appearance | White to light yellow crystal powder | [1] |

The presence of a hydroxyl (-OH) and a nitro (-NO₂) group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the brominated and fluorinated aromatic ring contributes to its lipophilic character, indicating likely solubility in non-polar organic solvents as well.

Expected Solubility Profile

While quantitative data is not available, a qualitative solubility profile can be predicted based on the behavior of similar compounds like nitrophenols and brominated phenols.[6] Nitrophenols are generally soluble in polar organic solvents such as alcohols, ethers, and ketones.[6][7]

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating the dissolution of the polar phenol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility.[6] |

| Acetone | Polar Aprotic | High | Acetone is a versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[7] |

| Acetonitrile | Polar Aprotic | Medium to High | Its polarity should allow for good solubility.[7] |

| Ethyl Acetate | Moderately Polar | Medium | Offers a balance of polar and non-polar characteristics. |

| Dichloromethane | Non-polar | Medium | The halogenated nature of the solute may enhance its solubility in halogenated solvents. |

| Toluene | Non-polar | Low to Medium | The aromatic nature of both solute and solvent may provide some interaction. |

| Hexane | Non-polar | Low | The significant polarity of the nitrophenol will likely limit its solubility in highly non-polar solvents like hexane.[7] |

| Water | Polar Protic | Low | Despite the presence of polar functional groups, the hydrophobic nature of the brominated and fluorinated aromatic ring is expected to limit aqueous solubility.[6] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.

4.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where: C = Concentration of the diluted solution (e.g., in mg/mL) DF = Dilution factor V = Volume of the solvent used (e.g., in mL)

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is lacking, this guide provides a robust framework for researchers and drug development professionals. The expected solubility profile, based on the compound's structural features, offers a preliminary guide for solvent selection. The detailed experimental protocol for the shake-flask method provides a reliable means to generate the precise solubility data necessary for advancing research and development activities involving this compound.

References

An In-Depth Technical Guide to the Safety of 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-Bromo-2-fluoro-6-nitrophenol (CAS No. 320-76-3), a key intermediate in various organic syntheses. The information is compiled from Safety Data Sheets (SDS) and relevant toxicological guidelines to ensure a high standard of safety in laboratory and industrial settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and inhalation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₃ |

| Molecular Weight | 236.00 g/mol |

| Appearance | Solid |

| Melting Point | 63-65 °C |

| Boiling Point | 241.4 °C (Predicted) |

| Density | 1.965 g/cm³ (Predicted) |

| Water Solubility | No data available |

Toxicological Information

The toxicity of substituted nitrophenols can be influenced by the nature and position of the substituents on the phenol ring.[2] For instance, studies on various brominated and nitrophenolic compounds have demonstrated significant antimicrobial and cytotoxic properties.[2] The toxicological profile of nitrophenols, in general, suggests that sensitive targets include the hematological system, eyes, and body weight.[3][4]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance like this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The outcome of the study allows for the classification of the substance into a specific acute toxicity hazard category.

Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This test determines the potential of a substance to cause skin irritation.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Test Substance Application: A small amount of the test substance is applied to a shaved area of the skin and covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Albino rabbits are generally used.

-

Test Substance Instillation: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals for effects on the cornea, iris, and conjunctiva.

-

Scoring: Ocular lesions are scored to determine the level of irritation.

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

Handling and Storage

Handling: Wear protective gloves, protective clothing, eye protection, and face protection. Ensure adequate ventilation. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

Storage: Store in a well-ventilated place. Keep container tightly closed.

Synthesis

A general method for the synthesis of this compound involves the nitration of 2-bromo-4-fluorophenol.[5]

Reaction Scheme:

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always refer to the official SDS for this compound before handling the substance.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitrophenol: Hazards, Handling, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-nitrophenol, a versatile intermediate compound with significant potential in the agrochemical and pharmaceutical sectors. This document details its known hazards, safe handling procedures, physical and chemical properties, and relevant experimental protocols. Furthermore, it explores its potential biological activities, offering insights for researchers engaged in the development of novel fungicides, herbicides, and therapeutic agents.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 320-76-3 | [1][2] |

| Molecular Formula | C₆H₃BrFNO₃ | [1][3] |

| Molecular Weight | 236.00 g/mol | [1] |

| Appearance | Yellow to yellow-brown or light-green powder or crystals | [4] |

| Melting Point | 63-65 °C | [5] |

| Boiling Point (Predicted) | 241.4 ± 35.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.965 ± 0.06 g/cm³ | [3][5] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. All handling and experimental procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |

Precautionary Measures and First Aid

Adherence to the following precautionary statements is mandatory to ensure safe handling.[1]

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| Storage | P405 | Store locked up. |

In case of exposure, follow the first aid measures outlined in the table. Medical attention should be sought if symptoms persist.

Experimental Protocols

While specific peer-reviewed experimental protocols for this compound are not widely published, the following sections provide detailed methodologies based on patent literature and established procedures for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-bromo-4-fluorophenol. The following protocol is adapted from patent literature, which describes a high-yield synthesis.[3]

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a suitable reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

-

Prepare a nitrating mixture with a molar ratio of 1:5.5 of sulfuric acid to nitric acid (e.g., 0.065 moles total).

-

Cool the reaction flask to 20°C and slowly add the nitrating mixture dropwise while maintaining the temperature.

-

After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.

-

Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the purified this compound as a light yellow solid.

Caption: Synthesis workflow for this compound.

Evaluation of Fungicidal Activity

The fungicidal properties of this compound can be assessed using a mycelial growth inhibition assay. This protocol is a generalized method and may require optimization for specific fungal species.

Materials:

-

Pure culture of the target fungus (e.g., Botrytis cinerea, Phytophthora cinnamomi)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound

-

Sterile solvent (e.g., acetone or DMSO)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in the chosen sterile solvent.

-

Prepare a series of dilutions from the stock solution to achieve the desired test concentrations.

-

Incorporate the test solutions into molten PDA at a temperature that does not degrade the compound (typically 45-50°C). Pour the amended media into sterile petri dishes. A control group with only the solvent should also be prepared.

-

Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

-

Incubate the plates at the optimal growth temperature for the target fungus.

-

Measure the radial growth of the fungal colony at regular intervals until the control plate is fully covered.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

Biological Activity and Potential Applications

This compound serves as a key intermediate in the synthesis of biologically active molecules. Its structural motifs, including the halogen and nitro groups, are known to contribute to various pharmacological and pesticidal activities.

Agrochemical Potential

Phenolic compounds, particularly those with nitro and halogen substituents, have a history of use in agriculture. This compound has been identified as having both fungicidal and herbicidal properties.[3]

-

Fungicidal Activity: The mechanism of action for many nitrophenol-based fungicides involves the disruption of fungal cell membranes and the inhibition of key cellular processes.[6][7] The presence of the nitro group can enhance the antifungal activity.[7]

-

Herbicidal Activity: Nitrophenyl ether herbicides, a related class of compounds, are known to inhibit protoporphyrinogen oxidase, an enzyme in the chlorophyll biosynthesis pathway.[8][9] This leads to the accumulation of photodynamic porphyrins, which, in the presence of light, generate reactive oxygen species that cause rapid cell death.[8]

Pharmaceutical Potential: Tyrosine Kinase Inhibition

In the realm of drug development, phenolic compounds are recognized as valuable scaffolds for the synthesis of kinase inhibitors.[1][10] Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[11][12] Dysregulation of these pathways is a hallmark of many cancers, making tyrosine kinases important therapeutic targets.[10][13]

While direct inhibition of a specific tyrosine kinase by this compound has not been extensively documented, its structural features make it an attractive precursor for the synthesis of more complex inhibitors. For instance, phenolic compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase implicated in various cancers.[14][15] The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[16]

Caption: A representative Receptor Tyrosine Kinase (e.g., EGFR) signaling pathway.

References

- 1. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 4. Protein-tyrosine kinase inhibition: mechanism-based discovery of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 13. phcog.com [phcog.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Plant-Derived Natural Products as a Regulator of the Tyrosine Kinase Pathway in the Management of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors for 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for preparing 4-Bromo-2-fluoro-6-nitrophenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development efforts.

Core Synthesis Pathway

The most direct and commonly cited method for the synthesis of this compound involves the nitration of a key precursor: 2-Bromo-4-fluorophenol. This pathway offers a high yield and a straightforward reaction process.

Precursor Analysis

The principal precursor for this synthesis is 2-Bromo-4-fluorophenol . This starting material is a halogenated phenol that serves as the foundational scaffold for the subsequent nitration step. The strategic placement of the bromine and fluorine atoms on the phenol ring directs the incoming nitro group to the 6-position, leading to the desired product.

Alternative, though less direct, synthetic strategies could be envisioned, such as a multi-step process starting from 2-fluorophenol. This would likely involve an initial bromination step to form an isomeric mixture of bromofluorophenols, which would then require separation before the final nitration. However, the use of 2-Bromo-4-fluorophenol as the direct precursor is more efficient.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis route.

| Parameter | Value | Reference |

| Starting Precursor | 2-Bromo-4-fluorophenol | CN103724206A |

| Molar Ratio (Sulfuric Acid:Nitric Acid) | 1:5.5 | CN103724206A |

| Reaction Yield | 89% | CN103724206A |

| Final Product Purity | 98% | |

| Appearance | Yellow to yellow-brown or light-green powder or crystals |

Experimental Protocol

The following detailed experimental protocol is adapted from the established literature for the synthesis of this compound from its primary precursor.[2]

Materials:

-

2-Bromo-4-fluorophenol (0.05 mol)

-

Chloroform (25 ml)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Water

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

In a reaction flask, dissolve 0.05 moles of 2-Bromo-4-fluorophenol in 25 ml of chloroform with stirring.

-

Prepare the nitrating mixture by combining sulfuric acid and nitric acid in a molar ratio of 1:5.5.

-

Cool the solution of 2-Bromo-4-fluorophenol to 20°C.

-

Slowly add the nitrating mixture dropwise to the chloroform solution while maintaining the temperature at 20°C.

-

After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.

-

Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and then filter.

-

Evaporate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the purified this compound.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

References

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Bromo-2-fluoro-6-nitrophenol. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound, with the IUPAC name This compound , is a substituted aromatic compound. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₃BrFNO₃ | [1] |

| Molecular Weight | 235.99 g/mol | |

| CAS Number | 320-76-3 | |

| Appearance | Light yellow solid | [2] |

| Melting Point | 63-65 °C |

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The hydroxyl proton signal will be broad and its position dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, while the carbon bearing the fluorine will show a characteristic large coupling constant. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 235 and 237 in an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). A fragment corresponding to the loss of the nitro group ([M-NO₂]⁺) may also be observed. Predicted adducts include [M+H]⁺ at m/z 235.93530 and [M-H]⁻ at m/z 233.92074.[1] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the nitration of 2-bromo-4-fluorophenol.[2]

Experimental Protocol

Materials:

-

2-bromo-4-fluorophenol

-

Chloroform

-

Sulfuric acid

-

Nitric acid

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl alcohol

Procedure:

-

In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.

-

Maintain the temperature at 20 °C and slowly add a pre-prepared nitrating mixture of sulfuric acid and nitric acid (in a 1:5.5 molar ratio, 0.065 moles total).

-

After the addition is complete, heat the reaction mixture to 45 °C and maintain for 3 hours.

-

Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethyl alcohol to yield a light yellow solid of this compound. The reported yield for this procedure is 89%.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Role in Drug Development: Inhibition of Protein Tyrosine Kinases

While specific studies on the biological activity of this compound are limited, its structural features suggest potential as an inhibitor of protein tyrosine kinases (PTKs). PTKs are a family of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a key target for drug development.

General Mechanism of Protein Tyrosine Kinase Signaling

Receptor tyrosine kinases (RTKs) are a major class of PTKs. The general mechanism of RTK signaling is as follows:

-

Ligand Binding: A signaling molecule (ligand), such as a growth factor, binds to the extracellular domain of the RTK.

-

Dimerization: Ligand binding induces the dimerization of two RTK molecules.

-

Autophosphorylation: The intracellular kinase domains of the dimerized receptors phosphorylate each other on specific tyrosine residues.

-

Recruitment of Signaling Proteins: The phosphorylated tyrosines act as docking sites for various intracellular signaling proteins containing SH2 (Src homology 2) domains.

-

Signal Cascade Activation: The recruited signaling proteins become activated and initiate downstream signaling cascades, such as the RAS-MAPK and PI3K-Akt pathways, which ultimately lead to a cellular response.

Hypothetical Inhibition by this compound

It is hypothesized that this compound could act as a competitive inhibitor of ATP binding to the kinase domain of a PTK. The small molecule structure of this compound may allow it to fit into the ATP-binding pocket of the enzyme, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascade.

Illustrative Protein Tyrosine Kinase Signaling Pathway

Caption: A representative protein tyrosine kinase signaling pathway and the hypothetical point of inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug discovery, particularly as a scaffold for the development of protein tyrosine kinase inhibitors. Further research is warranted to elucidate its precise biological activities and to explore its therapeutic potential. This guide provides a foundational understanding of its chemical nature, synthesis, and a hypothetical mechanism of action to aid researchers in their future investigations.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 4-Bromo-2-fluoro-6-nitrophenol (CAS No. 320-76-3). Due to the limited availability of public experimental data, this document primarily presents predicted spectroscopic information and outlines generalized experimental protocols for the characterization of this and structurally related compounds.

Compound Overview

This compound is a halogenated and nitrated phenolic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a bromine atom, a fluorine atom, and a nitro group on the phenol ring, provides multiple reactive sites for further chemical modifications.

Chemical Structure:

Molecular Formula: C₆H₃BrFNO₃[2][3]

Molecular Weight: 235.99 g/mol [4]

Monoisotopic Mass: 234.92802 Da[2]

Spectroscopic Data

A comprehensive search of publicly available scientific databases did not yield experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. However, predicted mass spectrometry data is available and summarized below.

Predicted mass spectrometry data provides valuable information regarding the mass-to-charge ratio (m/z) of the parent ion and its common adducts. This data is crucial for the initial identification and confirmation of the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 235.93530 |

| [M+Na]⁺ | 257.91724 |

| [M-H]⁻ | 233.92074 |

| [M+NH₄]⁺ | 252.96184 |

| [M+K]⁺ | 273.89118 |

| [M+H-H₂O]⁺ | 217.92528 |

| [M+HCOO]⁻ | 279.92622 |

| [M+CH₃COO]⁻ | 293.94187 |

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections describe generalized methodologies for obtaining spectroscopic data for halogenated nitrophenols. These protocols are based on standard laboratory practices for similar compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A sample of 5-10 mg of the compound would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Proton NMR spectra are typically recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Techniques such as proton decoupling are used to simplify the spectra.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used to record the IR spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.

-

Ionization: A suitable ionization technique is chosen based on the analyte's properties. For halogenated nitroaromatics, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

Commercial Suppliers and Technical Guide for 4-Bromo-2-fluoro-6-nitrophenol

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and handling of 4-Bromo-2-fluoro-6-nitrophenol (CAS No. 320-76-3), a key intermediate in various synthetic applications, including pharmaceutical and agrochemical research.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. The table below summarizes the offerings from several prominent suppliers. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Additional Information |

| Sigma-Aldrich | This compound | 98% | 320-76-3 | C6H3BrFNO3 | Available through various distributors.[1] |

| Alfa Aesar (part of Thermo Fisher Scientific) | This compound | 98% | 320-76-3 | C6H3BrFNO3 | Cat No.: H32153.[2] |

| ChemUniverse | This compound | 98% | 320-76-3 | C6H3BrFNO3 | Product Number: P71538.[3] |

| Santa Cruz Biotechnology | This compound | ≥98% | 320-76-3 | C6H3BrFNO3 | Cited in publications. |

| ChemicalBook | This compound | 97% | 320-76-3 | C6H3BrFNO3 | Lists multiple suppliers and manufacturers. |

Experimental Protocol: Synthesis of this compound

The following protocol is based on a patented synthesis method and is intended for use by qualified researchers in a well-equipped laboratory.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All operations should be conducted in a fume hood.

Materials:

-

2-Bromo-4-fluorophenol

-

Chloroform

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Ethanol

-

Reaction Flask

-

Stirring Apparatus

-

Dropping Funnel

-

Heating Mantle with Temperature Control

-

Separatory Funnel

-

Rotary Evaporator

-

Recrystallization Apparatus

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform.

-

Nitration: Prepare a nitrating mixture by carefully adding 0.065 moles of concentrated nitric acid to a flask containing concentrated sulfuric acid in a 1:5.5 molar ratio, while cooling in an ice bath.

-

Addition of Nitrating Agent: While maintaining the temperature of the 2-bromo-4-fluorophenol solution at 20°C, add the nitrating mixture dropwise with continuous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to 45°C and maintain this temperature for 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and evaporate the chloroform from the filtrate using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield light yellow crystals of this compound. The reported yield for this method is 89%.[3]

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse the mouth with water and seek medical attention.[2] Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a readily available chemical intermediate with important applications in synthetic chemistry. This guide provides researchers and drug development professionals with a concise overview of its commercial suppliers, a detailed synthesis protocol, and essential safety information to facilitate its effective and safe use in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-6-nitrophenol is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The presence of bromo, fluoro, and nitro functional groups on the phenol ring offers multiple reaction sites for the construction of complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the nitration of 4-bromo-2-fluorophenol. The described method is based on established procedures, offering a reliable route to this important building block.

Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-fluorophenol | 2105-94-4 | C₆H₄BrFO | 191.00 | ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |

| Concentrated Nitric Acid | 7697-37-2 | HNO₃ | 63.01 | 70% | VWR |

| Chloroform | 67-66-3 | CHCl₃ | 119.38 | ≥99% | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ≥99% | Fisher Scientific |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | - |

| Saturated Sodium Chloride Solution | - | NaCl | 58.44 | - | - |

Safety Precautions

This procedure involves the use of highly corrosive and strong oxidizing agents. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).

-

Fume Hood: All steps of this synthesis, particularly the handling of concentrated acids and the nitration reaction itself, must be performed in a well-ventilated chemical fume hood.

-

Handling Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Handle with extreme care. Always add acid to water or solvent slowly, never the other way around, to avoid violent exothermic reactions. The preparation of the nitrating mixture is highly exothermic and must be done with cooling.

-

Quenching: The reaction is quenched by pouring the mixture onto ice. This should be done slowly and carefully to control the exothermic reaction.

-

Waste Disposal: All chemical waste, including acidic aqueous layers and organic solvents, must be disposed of according to institutional and local environmental regulations.

Experimental Protocol

This protocol is adapted from a procedure described in patent CN103724206A.[1]

1. Preparation of the Nitrating Mixture (Mixed Acid)

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10.0 mL of concentrated sulfuric acid.

-

While maintaining the temperature below 10 °C, slowly add 2.5 mL of concentrated nitric acid dropwise with vigorous stirring.

-

Once the addition is complete, allow the mixture to stir for an additional 10-15 minutes in the ice bath before use.

2. Nitration of 4-Bromo-2-fluorophenol

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9.55 g (0.05 mol) of 4-bromo-2-fluorophenol in 25 mL of chloroform.

-

Cool the solution to 20 °C using a water bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-bromo-2-fluorophenol over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture at 20 °C throughout the addition.

-

After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with stirring.

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic (chloroform) layer.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product as a yellow solid.

4. Purification

-

Recrystallize the crude product from ethanol.[1]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

The final product, this compound, is obtained as a light yellow crystalline solid. An expected yield is approximately 89%.[1]

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Bromo-2-fluorophenol (Starting Material) | C₆H₄BrFO | 191.00 | Liquid | N/A |

| This compound (Product) | C₆H₃BrFNO₃ | 236.00 | Yellow to yellow-brown or light-green powder or crystals | 63-65 |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Moles of 4-Bromo-2-fluorophenol | 0.05 mol |

| Molar Ratio of Nitric Acid to Substrate | 1.3 : 1 |

| Solvent | Chloroform |

| Reaction Temperature | 20 °C (addition), 45 °C (reaction) |

| Reaction Time | 3 hours |

| Expected Yield | ~89% |

Characterization Data for this compound

-

Mass Spectrometry (MS):

-

Monoisotopic Mass: 234.92802 Da

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Experimental data for the final product was not available in the searched literature. A Chinese patent mentions the following peaks without specifying the solvent or coupling constants: δ 11.23 (1H, s, -OH), 7.83–7.86 (1H, dd, Ar-H), 7.68–7.70 (1H, dd, Ar-H).[1]

-

¹³C NMR: Experimental data for the final product was not available in the searched literature. Predicted ¹³C NMR shifts can be used as a reference.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Nitration of 4-bromo-2-fluorophenol.

References

Application Note: Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

An experimental protocol for the nitration of 4-bromo-2-fluorophenol to synthesize 4-bromo-2-fluoro-6-nitrophenol is detailed below. This process is significant for the creation of versatile chemical intermediates used in the pharmaceutical and agrochemical industries.[1] The presence of bromine, fluorine, and nitro groups on a phenol ring provides multiple reactive sites, making the product a valuable building block for more complex molecules.[1]

This document provides a detailed protocol for the nitration of 4-bromo-2-fluorophenol. The described method utilizes a sulfuric acid-nitric acid mixture as the nitrating agent and chloroform as the solvent, which allows for a straightforward reaction control and a convenient post-treatment process.[2]

Safety Precautions: This reaction involves the use of strong acids (sulfuric and nitric acid) and a volatile organic solvent (chloroform). All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the experimental protocol.

| Parameter | Value | Reference |

| Reactant | 4-Bromo-2-fluorophenol | [2] |

| CAS Number | 2105-94-4 | [3] |

| Molecular Formula | C₆H₄BrFO | |

| Molecular Weight | 191.00 g/mol | |

| Amount | 0.05 mol (approx. 9.55 g) | [2] |

| Product | This compound | [4] |

| CAS Number | 320-76-3 | [5] |

| Molecular Formula | C₆H₃BrFNO₃ | [5] |

| Molecular Weight | 236.00 g/mol | [5] |

| Reaction Conditions | ||

| Solvent | Chloroform (25 ml) | [2] |

| Nitrating Agent | Sulfuric Acid & Nitric Acid Mixture | [2] |

| Molar Ratio (H₂SO₄:HNO₃) | 1:5.5 | [2] |

| Amount of Nitrating Agent | 0.065 mol | [2] |

| Addition Temperature | 20 °C | [2] |

| Reaction Temperature | 45 °C | [2] |

| Reaction Time | 3 hours | [2] |

| Product Characterization | ||

| ¹H NMR Signals (Ar-H) | 7.83–7.86 (1H, dd), 7.68–7.70 (1H, dd) | [2] |

Experimental Protocol

This protocol is adapted from a patented synthesis method.[2]

1. Preparation of Nitrating Mixture:

-

In a separate flask, carefully and slowly prepare the nitration mixture by combining sulfuric acid and nitric acid in a 1:5.5 molar ratio. This process is highly exothermic and should be performed in an ice bath to control the temperature.

2. Reaction Setup:

-

In a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel, add 0.05 moles of 4-bromo-2-fluorophenol.

-

Add 25 mL of chloroform to the flask and stir until the starting material is completely dissolved.

3. Nitration Reaction:

-

While maintaining the reaction flask at room temperature (approximately 20°C), begin the dropwise addition of the prepared nitrating mixture (0.065 mol) to the solution of 4-bromo-2-fluorophenol.

-

After the addition is complete, raise the temperature of the reaction mixture to 45°C.

-

Allow the reaction to proceed at this temperature for 3 hours, monitoring the progress by a suitable technique such as Thin Layer Chromatography (TLC).[6]

4. Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash the organic phase with water to remove excess acids.

-

Separate the organic (chloroform) layer.

-

Evaporate the solvent from the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[2]

5. Purification (General Procedure):

-

The crude this compound, which is often a yellow solid, can be purified by recrystallization or column chromatography.[6]

-

For column chromatography: Prepare a slurry of silica gel in a non-polar solvent like hexane. Load the crude product dissolved in a minimal amount of solvent onto the column. Elute with a gradient of hexane and ethyl acetate to separate the desired product from impurities.[6]

-

For recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[6]

6. Product Analysis:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Protein Tyrosine Kinase Inhibitors Using 4-Bromo-2-fluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are a class of enzymes that play a pivotal role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer. Consequently, the development of small molecule inhibitors targeting specific PTKs has become a major focus in drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of a potent protein tyrosine kinase inhibitor based on a 4-anilinoquinazoline scaffold, utilizing 4-Bromo-2-fluoro-6-nitrophenol as a key starting material. The presence of the bromo, fluoro, and nitro functionalities on the starting phenol allows for a versatile synthetic route to construct a highly functionalized quinazoline core, a privileged structure in many approved kinase inhibitors. The bromine atom at the 6-position of the quinazoline ring serves as a valuable handle for late-stage functionalization, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview